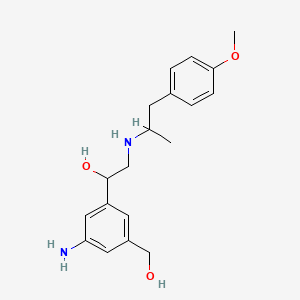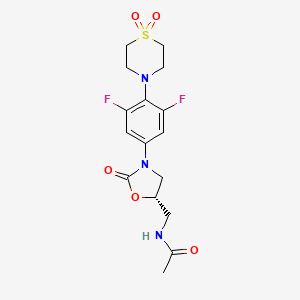
Filastatin
Overview
Description
Filastatin is a long-lasting inhibitor of Candida albicans filamentation . It inhibits adhesion by multiple pathogenic Candida species with an IC50 of 3 μM in the GFP-based adhesion assay .
Synthesis Analysis
This compound has been applied on various biomaterials, specifically bioactive glass (cochlear implants, subcutaneous drug delivery devices and prosthetics); silicone (catheters and other implanted devices) and dental resin (dentures and dental implants) .
Molecular Structure Analysis
More systematic structure–activity relationship studies are underway to better understand the complex pharmacophore of this compound and explore its molecular target(s) .
Chemical Reactions Analysis
This compound acts downstream of multiple signaling pathways . It has been shown to inhibit the yeast-to-hyphal morphological transition, induction of the hyphal-specific HWP1 promoter, biofilm formation on silicone elastomers .
Scientific Research Applications
Auristatins in Antibody Drug Conjugates
- Auristatins & Filastatin : Auristatins, derivatives of the potent antineoplastic agent Dolastatin 10, have shown significant value as payloads in antibody drug conjugates (ADCs). This has led to the FDA approval of brentuximab vedotin, an ADC using auristatin, and over 30 ADCs in clinical trials utilizing auristatins as payloads. These developments highlight the importance of research into auristatins and their analogues, including this compound, in cancer treatment (Maderna & Leverett, 2015).
This compound as a Preventive Coating for Medical Devices
- This compound's Anti-Adhesive Properties : A study explored the potential of this compound as a pre-therapeutic coating for various medical devices, including bioactive glass, silicone, and dental resin. This application aimed to prevent the adhesion of Candida albicans, a pathogen responsible for hospital-acquired fungal infections. The results showed significant inhibition of C. albicans adhesion on these materials, demonstrating this compound's promise in reducing nosocomial infections (Vargas-Blanco et al., 2017).
Antiangiogenic Properties of this compound
- This compound in Angiogenesis Inhibition : A research identified this compound as an endogenous inhibitor of angiogenesis and tumor growth. Originating from human basement membrane, this compound specifically inhibited the proliferation, migration, and differentiation of endothelial cells, both in vitro and in vivo. Its electrotransfer into muscle tissue resulted in reduced tumor growth, suggesting its potential as an antiangiogenic therapy (Bossard et al., 2004).
This compound's Role in Systems Biology
- Systems Biology & Cancer Therapy : this compound's potential role in systems biology, specifically in the context of cancer therapy, has been highlighted. Systems biology approaches, integrating knowledge of genomic and epigenetic aberrations, are crucial for developing personalized cancer therapies. This compound, as part of this approach, could contribute to the selection of targeted therapies and the development of rational combinatorial treatments (Werner, Mills, & Ram, 2014).
This compound Analogues in Antifungal Research
- **Dolastatin Analogues Against Cryptococcus neoformans**: The antifungal spectrum of dolastatin 10, which includes this compound and its modifications, was evaluated. These compounds were found to be specifically effective against Cryptococcus neoformans, including fluconazole-resistant strains. The specificity of these peptides for C. neoformans underscores their potential as chemotherapeutics for infections caused by this fungus, which is a significant concern in immunocompromised patients (Pettit, Pettit, & Hazen, 1998).
Mechanism of Action
Target of Action
Filastatin primarily targets the pathogenic fungus, Candida albicans . This fungus is responsible for common clinical conditions such as oral thrush and vaginitis, and can also lead to life-threatening systemic infections in immunocompromised patients . This compound inhibits the adhesion of C. albicans to host cells or implanted medical devices .
Mode of Action
This compound inhibits the adhesion of C. albicans to polystyrene and cultured human epithelial cells . It also inhibits the yeast-to-hyphal morphological transition, a critical process in the pathogenesis of C. albicans . This compound acts downstream of multiple signaling pathways .
Biochemical Pathways
This compound affects the pathways involved in the adhesion and morphogenesis of C. albicans . It inhibits the induction of the hyphal-specific HWP1 promoter, which is crucial for the yeast-to-hyphal transition . This compound may also play a role in disrupting the iron metabolism pathway, particularly through genes regulated through Hap43 and Rim101 .
Result of Action
This compound inhibits biofilm formation on silicone elastomers . Biofilms are communities of microorganisms that adhere to surfaces and are encased in a matrix of extracellular polymeric substances. They are highly resistant to antimicrobial agents and contribute to the persistence of infections . This compound also alters fungal morphology in a mouse mucosal infection assay .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound can inhibit the adhesion of C. albicans to various biomaterials This suggests that the material properties of the environment can impact the efficacy of this compound
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Filastatin has been shown to inhibit the adhesion of Candida albicans to polystyrene, a common material used in medical devices . It also inhibits the yeast-to-hyphal morphological transition, a key process in the pathogenesis of Candida albicans
Cellular Effects
This compound significantly inhibits the ability of Candida albicans to adhere to various biomaterials, including bioactive glass, silicone, and dental resin This suggests that this compound influences cell function by preventing the adhesion of Candida albicans to these surfaces
Molecular Mechanism
It has been suggested that this compound acts downstream of multiple signaling pathways . It inhibits the induction of the hyphal-specific HWP1 promoter, suggesting that it may interfere with gene expression
Temporal Effects in Laboratory Settings
One study suggests that the anti-adhesive properties of this compound are maintained when it is included in the preparation of silicone materials
properties
IUPAC Name |
(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECWWUOUHGWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431996-53-1 | |
| Record name | 431996-53-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



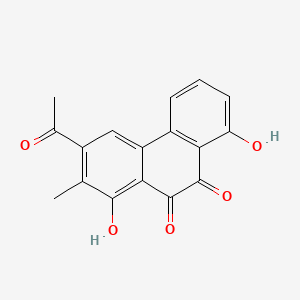
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
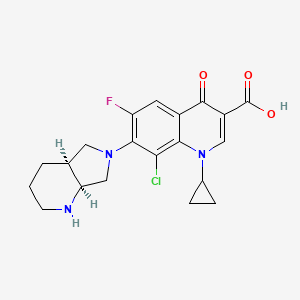
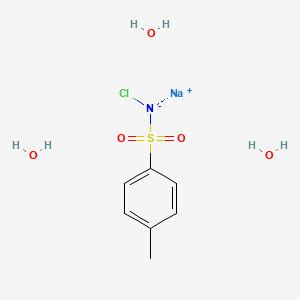
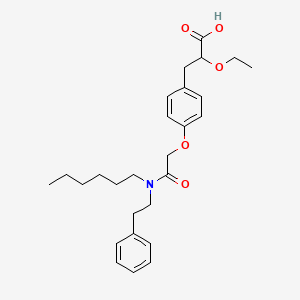
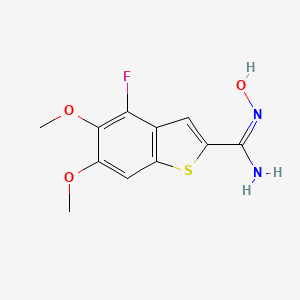
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)
